GV4Uzc9M2H
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Overview
Description
GV4Uzc9M2H, also known as TAK-044 free acid, is a chemical compound with the molecular formula C45H53N9O11S and a molecular weight of 928.02 g/mol . It is a cyclic peptide with a complex structure, including multiple stereocenters and functional groups. This compound is primarily known for its role as an endothelin receptor antagonist, which makes it significant in various biological and medical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GV4Uzc9M2H involves multiple steps, including the formation of peptide bonds and the incorporation of various functional groups. The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form peptide bonds. The reaction conditions often involve the use of coupling reagents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing large quantities of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
GV4Uzc9M2H undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can produce reduced derivatives with modified functional groups .
Scientific Research Applications
GV4Uzc9M2H has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in modulating endothelin receptors, which are involved in various physiological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods.
Mechanism of Action
GV4Uzc9M2H exerts its effects by binding to endothelin receptors, specifically endothelin A and endothelin B receptors. This binding inhibits the action of endothelin, a potent vasoconstrictor, thereby modulating vascular tone and blood pressure. The molecular targets include the endothelin receptors, and the pathways involved are related to the regulation of vascular smooth muscle contraction and endothelial cell function .
Comparison with Similar Compounds
Similar Compounds
Bosentan: Another endothelin receptor antagonist with a similar mechanism of action but different chemical structure.
Ambrisentan: Selective for endothelin A receptors and used in the treatment of pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with improved efficacy and safety profile compared to earlier compounds.
Uniqueness of GV4Uzc9M2H
This compound is unique due to its specific cyclic peptide structure, which provides high affinity and selectivity for endothelin receptors. This structural uniqueness contributes to its potent biological activity and makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
150210-46-1 |
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Molecular Formula |
C45H53N9O11S |
Molecular Weight |
928.0 g/mol |
IUPAC Name |
2-[(2R,5S,8S,11S,14S,17R)-8-(carboxymethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid |
InChI |
InChI=1S/C45H53N9O11S/c1-25(2)19-30-40(60)47-31(20-26-24-46-29-12-7-6-11-28(26)29)41(61)49-33(22-37(56)57)43(63)48-32(21-36(55)54-16-14-53(15-17-54)27-9-4-3-5-10-27)42(62)50-34(23-38(58)59)44(64)52-39(45(65)51-30)35-13-8-18-66-35/h3-13,18,24-25,30-34,39,46H,14-17,19-23H2,1-2H3,(H,47,60)(H,48,63)(H,49,61)(H,50,62)(H,51,65)(H,52,64)(H,56,57)(H,58,59)/t30-,31+,32-,33+,34-,39+/m0/s1 |
InChI Key |
HAHANBGRLRTDGL-HKJVWEGHSA-N |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)C2=CC=CS2)CC(=O)O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O)CC5=CNC6=CC=CC=C65 |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C2=CC=CS2)CC(=O)O)CC(=O)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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